An In-depth Technical Guide to the Spectroscopic Data Interpretation of Methyl Decanoate
An In-depth Technical Guide to the Spectroscopic Data Interpretation of Methyl Decanoate
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the spectroscopic data for methyl decanoate (C₁₁H₂₂O₂), a fatty acid methyl ester. It includes detailed data interpretation for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide also outlines detailed experimental protocols for acquiring this data, intended to aid in the identification, characterization, and quality control of this compound in a research and development setting.
Chemical Structure
Methyl decanoate consists of a ten-carbon acyl chain attached to a methyl ester group.
Structure: CH₃(CH₂)₈COOCH₃ IUPAC Name: Methyl decanoate[1] Molecular Formula: C₁₁H₂₂O₂[1] Molecular Weight: 186.29 g/mol [1]
Spectroscopic Data Summary
The following sections present the key spectroscopic data for methyl decanoate in a structured format.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to determine the structure of a molecule by observing the chemical environment of its hydrogen atoms. The spectrum of methyl decanoate is characterized by distinct signals corresponding to the terminal methyl group, the methylene chain, the methylene group adjacent to the carbonyl, and the methoxy group of the ester.
Table 1: ¹H NMR Spectroscopic Data for Methyl Decanoate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.66 | Singlet | 3H | Methoxy group (-OCH₃) |
| 2.31 | Triplet | 2H | Methylene group α to carbonyl (-CH₂COO-) |
| 1.61 | Quintet | 2H | Methylene group β to carbonyl (-CH₂CH₂COO-) |
| 1.27 | Multiplet | 12H | Methylene groups in the acyl chain (-(CH₂)₆-) |
| 0.88 | Triplet | 3H | Terminal methyl group (-CH₂CH₃) |
Solvent: CDCl₃, Frequency: 90 MHz. Data sourced from PubChem.[1]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides information about the carbon skeleton of a molecule. In the proton-decoupled spectrum of methyl decanoate, each unique carbon atom gives a single peak.
Table 2: ¹³C NMR Spectroscopic Data for Methyl Decanoate
| Chemical Shift (δ) ppm | Assignment |
| 174.21 | Carbonyl carbon (C=O) |
| 51.35 | Methoxy carbon (-OCH₃) |
| 34.17 | Methylene carbon α to carbonyl (-CH₂COO-) |
| 31.99 | Methylene carbon (C8) |
| 29.54 | Methylene carbon (C4 or C5) |
| 29.39 | Methylene carbon (C6) |
| 29.30 | Methylene carbon (C5 or C4) |
| 25.09 | Methylene carbon β to carbonyl (-CH₂CH₂COO-) |
| 22.77 | Methylene carbon (C9) |
| 14.12 | Terminal methyl carbon (-CH₃) |
Solvent: CDCl₃, Frequency: 25.16 MHz. Data sourced from PubChem.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of methyl decanoate is dominated by strong absorptions corresponding to the ester functional group and the long hydrocarbon chain.
Table 3: Key IR Absorption Bands for Methyl Decanoate
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |
| 2960-2850 | Alkyl (CH₃, CH₂) | C-H Stretch | Strong |
| 1745-1735 | Ester | C=O Stretch | Strong, Sharp |
| 1465 | Methylene | C-H Bend (Scissoring) | Medium |
| 1370 | Methyl | C-H Bend (Rocking) | Weak-Medium |
| 1250-1160 | Ester | C-O Stretch (Asymmetric) | Strong |
| 1150-1000 | Ester | C-O Stretch (Symmetric) | Strong |
Note: These are characteristic ranges for fatty acid methyl esters. Specific peak positions can be found on spectral databases.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. Electron Ionization (EI) is a common technique for volatile compounds like methyl decanoate.
Table 4: Major Mass Spectrometry Fragments for Methyl Decanoate (EI-MS)
| m/z | Proposed Fragment Identity | Relative Intensity |
| 186 | [M]⁺ (Molecular Ion) | Low |
| 155 | [M - OCH₃]⁺ | Low |
| 143 | [M - C₃H₇]⁺ | Medium |
| 101 | [C₅H₉O₂]⁺ | Low |
| 87 | [C₄H₇O₂]⁺ | High |
| 74 | [CH₃OC(OH)=CH₂]⁺ (McLafferty Rearrangement) | Very High (Base Peak) |
| 43 | [C₃H₇]⁺ | Medium |
Data sourced from PubChem and NIST WebBook.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
NMR Spectroscopy (¹H and ¹³C)
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials and Equipment:
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NMR Spectrometer (e.g., 400 MHz)
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5 mm NMR tubes
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Deuterated chloroform (CDCl₃) with Tetramethylsilane (TMS)
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Methyl decanoate sample
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Pipettes
Procedure:
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Sample Preparation: Dissolve approximately 10-20 mg of methyl decanoate in 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry NMR tube.
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Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
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¹H NMR Acquisition:
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Experiment Type: Standard 1D proton NMR.
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Pulse Program: A standard single-pulse experiment.
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Spectral Width: Approximately 12-16 ppm.
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Relaxation Delay: 5-10 seconds to ensure full relaxation of protons.
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Number of Scans: 8-16 scans, depending on sample concentration.
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¹³C NMR Acquisition:
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Experiment Type: Proton broadband-decoupled ¹³C NMR.
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Pulse Program: Standard zgdc30 or similar with decoupling.
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Spectral Width: Approximately 0-220 ppm.
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Relaxation Delay: 2-5 seconds.
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Number of Scans: 128-1024 scans, as ¹³C has low natural abundance and sensitivity.
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Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H and ¹³C spectra using the TMS signal at 0.00 ppm. Integrate the peaks in the ¹H spectrum.
Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups in methyl decanoate.
Materials and Equipment:
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FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or ZnSe crystal).
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Methyl decanoate sample (liquid).
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Solvent for cleaning (e.g., isopropanol or acetone).
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Lint-free wipes.
Procedure:
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Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are clean and powered on, allowing the instrument to stabilize.
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Background Spectrum Acquisition: Clean the ATR crystal surface with isopropanol and a lint-free wipe, allowing it to dry completely. Acquire a background spectrum to measure the ambient atmosphere, which will be subtracted from the sample spectrum.
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Sample Measurement: Place a single drop of liquid methyl decanoate directly onto the center of the ATR crystal.
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Spectrum Acquisition: Acquire the sample spectrum.
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Spectral Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.
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Number of Scans: 16-32 scans are typically sufficient for a neat liquid.
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Data Processing and Analysis:
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The software will automatically perform a background subtraction.
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Perform a baseline correction if needed.
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Use the peak-picking function to identify the wavenumbers of the major absorption bands.
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Compare the peak positions with known correlation tables to assign functional groups.
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Cleaning: Clean the ATR crystal thoroughly with isopropanol and a lint-free wipe.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of methyl decanoate.
Materials and Equipment:
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GC-MS system with an Electron Ionization (EI) source.
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Capillary column suitable for FAMEs (e.g., 5%-phenyl-95%-dimethylpolysiloxane).
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Methyl decanoate sample.
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Solvent (e.g., hexane or ethyl acetate).
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Autosampler vials.
Procedure:
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Sample Preparation: Prepare a dilute solution of methyl decanoate (e.g., 100 µg/mL) in hexane. Transfer the solution to a 2 mL autosampler vial.
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GC Method Parameters (Typical):
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Injection Volume: 1 µL.
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Injector Temperature: 250 °C.
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes. (This program should be optimized for the specific instrument and column).
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MS Method Parameters (Typical):
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Source Temperature: 230 °C.
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Quadrupole Temperature: 150 °C.
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Scan Range: m/z 40-400.
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Data Acquisition and Analysis:
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Inject the sample and start the acquisition.
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Identify the peak corresponding to methyl decanoate in the total ion chromatogram (TIC).
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Extract the mass spectrum for that peak.
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Analyze the fragmentation pattern to confirm the structure. Compare the obtained spectrum with a reference library (e.g., NIST).
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Visualization of Analytical Workflow
The following diagram illustrates the integrated workflow for the spectroscopic analysis of methyl decanoate.
Caption: Integrated workflow for the spectroscopic analysis of methyl decanoate.
